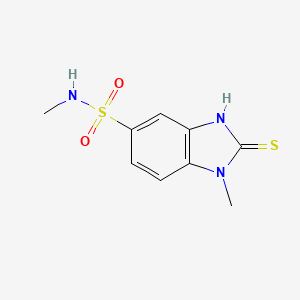

N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide

Description

N,1-Dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative featuring a methyl group at the 1-position, a sulfanyl (thiol) group at the 2-position, and a dimethyl-substituted sulfonamide moiety at the 5-position. The structural complexity of this molecule arises from the interplay of electron-withdrawing (sulfonamide) and electron-donating (methyl, thiol) groups, which influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

N,1-dimethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-10-16(13,14)6-3-4-8-7(5-6)11-9(15)12(8)2/h3-5,10H,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORHKAJQSDTLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391884 | |

| Record name | MLS003106479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90559-43-6 | |

| Record name | MLS003106479 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003106479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-DIMETHYL-2-MERCAPTO-5-BENZIMIDAZOLESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable sulfonamide derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmacological Properties

Benzimidazole derivatives, including N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide, exhibit a wide range of biological activities. These include:

- Antibacterial Activity : Several studies have demonstrated that benzimidazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with benzimidazole scaffolds have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Research indicates that some benzimidazole derivatives can inhibit viral replication. For example, certain compounds have shown activity against HIV-1 and other viruses, suggesting their potential as antiviral agents .

- Anti-inflammatory Effects : Benzimidazole derivatives are also noted for their anti-inflammatory properties. They interact with cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Compounds in this category have demonstrated significant inhibition of COX-1 and COX-2, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Substituent Effects : The presence of various substituents on the benzimidazole ring can significantly influence the compound's biological activity. For example, modifications at specific positions can enhance antibacterial or antiviral efficacy .

- Lipophilicity and Hydrophilicity : The balance between lipophilic and hydrophilic characteristics affects the compound's bioavailability and interaction with biological targets. Compounds designed with optimal lipophilicity tend to show better absorption and distribution profiles .

Case Studies and Research Findings

Numerous studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular processes by disrupting the function of essential proteins and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related benzimidazole derivatives, focusing on substituent variations and their implications.

Substituent Variations and Physicochemical Properties

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations:

Sulfonamide vs. Sulfonic Acid :

- The target compound’s dimethylsulfonamide group (-SO₂NMe₂) enhances lipophilicity compared to sulfonic acid (-SO₃H) derivatives (e.g., compounds in ), which are highly polar and ionized at physiological pH. This difference impacts membrane permeability and bioavailability .

- Sulfonic acid derivatives are more acidic (pKa ~1-2) than sulfonamides (pKa ~10), making them less suitable for oral drug delivery due to poor absorption .

Thiol Group Reactivity: The 2-sulfanyl (thiol) group in the target compound and confers nucleophilic and redox-active properties, enabling disulfide bond formation or interactions with cysteine residues in proteins. This contrasts with non-thiol analogs (e.g., ) that lack such reactivity .

Aryl vs. Conversely, smaller alkyl groups (e.g., methyl in the target) improve steric compatibility with hydrophobic pockets .

Biological Activity

N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide is a compound that belongs to the benzimidazole family, which is notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a sulfonamide group (–SO2NH2) enhances its biological activity. The molecular structure can be represented as follows:

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research has shown that derivatives of benzimidazole compounds often demonstrate broad-spectrum antimicrobial activity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate activity | |

| Fungal strains (e.g., Candida albicans) | Effective inhibition |

2. Anticancer Activity

Studies indicate that this compound and its derivatives possess anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study conducted by researchers demonstrated that specific derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) indicated that modifications at the 5-position of the benzimidazole ring enhanced anticancer activity significantly .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Research Findings:

In vitro studies have demonstrated that this compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key factors include:

- Substituents on the Benzimidazole Ring: The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Sulfonamide Group: This functional group is crucial for the antimicrobial and anticancer properties observed in many derivatives.

Q & A

Q. What are the recommended synthetic routes for N,1-dimethyl-2-sulfanyl-1H-benzimidazole-5-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonylation of benzimidazole precursors or Mannich base derivatization. Key steps include:

- Sulfonamide formation : Reacting a benzimidazole intermediate with sulfonyl chlorides under basic conditions (e.g., triethylamine) to introduce the sulfonamide group .

- Thiol group incorporation : Using thiourea or sodium hydrosulfide to introduce the sulfanyl moiety, followed by methylation .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, aromatic protons appear at δ 7.4–8.0 ppm, while methyl groups resonate at δ 2.5–3.5 ppm .

- IR Spectroscopy : Peaks at ~1619 cm (S=O stretch) and ~1409 cm (C=N stretch) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. How should researchers handle contradictions in HPLC purity analysis results for sulfonamide derivatives?

Methodological Answer:

- Column Selection : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) to improve resolution .

- Method Validation : Calibrate with internal standards (e.g., sulfanilamide) and ensure UV detection at 254–280 nm. Reproducibility issues may arise from pH variability; adjust buffer systems (e.g., phosphate buffer pH 6.8) .

Q. What safety precautions are necessary when handling this compound during experimental procedures?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powders via fume hoods.

- Toxicity Data : While specific toxicity data for this compound is limited, structurally similar sulfonamides show moderate irritancy. Refer to SDS guidelines for sulfonamide handling and disposal .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and interaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis or X-ray data to validate electronic transitions .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes), focusing on sulfonamide and benzimidazole moieties as pharmacophores .

Q. How can X-ray crystallography using SHELX programs elucidate the crystal structure and molecular conformation?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Refine data with SHELXL , applying restraints for anisotropic displacement parameters and hydrogen bonding .

- Key Parameters : Analyze dihedral angles between benzimidazole and sulfonamide planes (e.g., ~85–90° for optimal π-π stacking) and hydrogen-bonding networks (e.g., N–H···O=S interactions) .

Q. What strategies are recommended for resolving discrepancies between theoretical models and experimental data in biological activity assessments?

Methodological Answer:

- Controlled Replicates : Perform triplicate bioassays (e.g., antimicrobial MIC tests) to account for variability.

- Structure-Activity Relationship (SAR) : Correlate computational predictions (e.g., logP, polar surface area) with experimental IC values. Adjust substituents (e.g., methyl vs. cycloheptyl groups) to refine activity .

Q. What methodologies are employed to evaluate the compound's potential as a privileged structure in drug design?

Methodological Answer:

- Scaffold Analysis : Compare the benzimidazole-sulfonamide core to known privileged structures (e.g., biphenyl, indole) using shape similarity metrics (Tanimoto coefficients >0.8).

- Functional Group Profiling : Assess hydrogen-bond donors/acceptors and aromaticity to mimic protein-binding motifs (e.g., β-turn mimics) .

- In Vivo Testing : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models to validate scaffold utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.